(3S)-4-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-1-ethyl-3-methylpiperazin-2-one
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Overview
Description
(3S)-4-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-1-ethyl-3-methylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-1-ethyl-3-methylpiperazin-2-one typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the difluorophenoxy group: This step involves nucleophilic substitution reactions where the difluorophenoxy group is introduced.
Formation of the piperazine ring: This can be synthesized through the reaction of ethylamine with appropriate diketones or diesters.
Final coupling: The final step involves coupling the oxazole and piperazine intermediates under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced or ring-opened products of the oxazole ring.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential biological activities.
Biology
In biological research, the compound may be used to study the effects of piperazine derivatives on various biological pathways and processes.
Medicine
The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S)-4-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-1-ethyl-3-methylpiperazin-2-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-4-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-1-ethyl-3-methylpiperazin-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the difluorophenoxy group and the oxazole ring, which may confer unique biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
(3S)-4-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-1-ethyl-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4/c1-3-22-6-7-23(11(2)17(22)24)18(25)15-9-13(27-21-15)10-26-16-5-4-12(19)8-14(16)20/h4-5,8-9,11H,3,6-7,10H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUISXPGAJNKYKH-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(C1=O)C)C(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN([C@H](C1=O)C)C(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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